molecular formula C21H16Cl2N4O3S B5437659 4-(2-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide

4-(2-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide

Cat. No.: B5437659
M. Wt: 475.3 g/mol
InChI Key: JEOQOUIFXKAMED-PDGQHHTCSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its IUPAC name. It contains a pyrrole ring, which is a five-membered ring with alternating single and double bonds, and a benzenesulfonamide group, which consists of a benzene ring attached to a sulfonamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The pyrrole ring and benzenesulfonamide group could potentially undergo various reactions .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. It could also be interesting to investigate its interactions with various biological targets and its potential use as a pharmaceutical compound .

Properties

IUPAC Name

4-[2-[(Z)-[1-(2,5-dichlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]pyrrol-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O3S/c1-13-18(21(28)27(25-13)20-11-14(22)4-9-19(20)23)12-16-3-2-10-26(16)15-5-7-17(8-6-15)31(24,29)30/h2-12H,1H3,(H2,24,29,30)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOQOUIFXKAMED-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CN2C3=CC=C(C=C3)S(=O)(=O)N)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=CN2C3=CC=C(C=C3)S(=O)(=O)N)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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